

An In-depth Technical Guide to Amino-PEG10-acid: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG10-acid

Cat. No.: B1458906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of **Amino-PEG10-acid**, a versatile heterobifunctional crosslinker. Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties of Amino-PEG10-acid

Amino-PEG10-acid is a well-defined molecule with consistent physicochemical properties crucial for its application in sensitive biological systems. The following tables summarize its key quantitative data.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C ₂₃ H ₄₇ NO ₁₂	[1] [2]
Molecular Weight	529.62 g/mol	[1] [3]
Exact Mass	529.3098 u	[1]
Purity	≥98%	
CAS Number	2170987-85-4, 196936-04-6	
IUPAC Name	1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid	

Storage and Handling

Condition	Recommendation	Source
Short-term Storage	0 - 4 °C (days to weeks)	
Long-term Storage	-20 °C (months to years)	
Shipping Condition	Ambient temperature	
Solubility	Highly water-soluble	

Bifunctional Reactivity and Applications

The core utility of **Amino-PEG10-acid** lies in its bifunctional nature. The terminal primary amine and carboxylic acid groups allow for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate in aqueous media and can reduce non-specific binding.

The primary amine is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carbonyls like aldehydes and ketones. Conversely, the carboxylic acid can be activated to react with primary amines on other molecules, forming a stable amide bond. This dual reactivity makes it an ideal linker for creating complex bioconjugates.

A primary application of **Amino-PEG10-acid** is in the development of PROTACs (Proteolysis Targeting Chimeras), where it can serve as the linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

Experimental Protocols

Detailed methodologies for utilizing **Amino-PEG10-acid** in conjugation reactions are crucial for successful experimental outcomes. Below are representative protocols for the activation and coupling of **Amino-PEG10-acid** to other molecules.

Protocol 1: Amine Coupling using EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid terminus of **Amino-PEG10-acid** for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or antibody).

Materials:

- **Amino-PEG10-acid**
- Molecule with a primary amine (Molecule-NH₂)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 50 mM MES, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

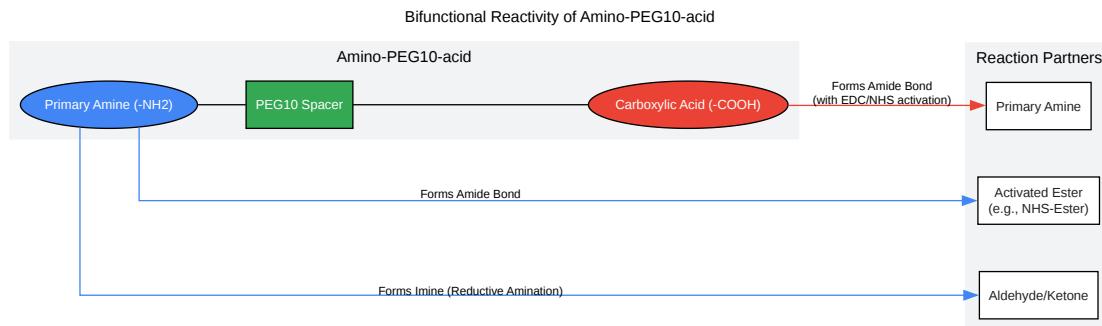
- Activation of **Amino-PEG10-acid**:
 - Dissolve **Amino-PEG10-acid** in Activation Buffer.

- Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC.
- Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
- Coupling to Amine-Containing Molecule:
 - In a separate vessel, dissolve the amine-containing molecule in Coupling Buffer.
 - Add the activated **Amino-PEG10-acid** NHS ester solution to the amine solution.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to quench any unreacted NHS ester.
- Purification:
 - Purify the resulting conjugate using an appropriate chromatography method to remove unreacted linker and byproducts. Common methods include size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) which separates based on charge differences.

Protocol 2: Carboxylic Acid Coupling

This protocol describes the reaction of the amine terminus of **Amino-PEG10-acid** with a carboxylic acid-containing molecule that has been pre-activated as an NHS ester.

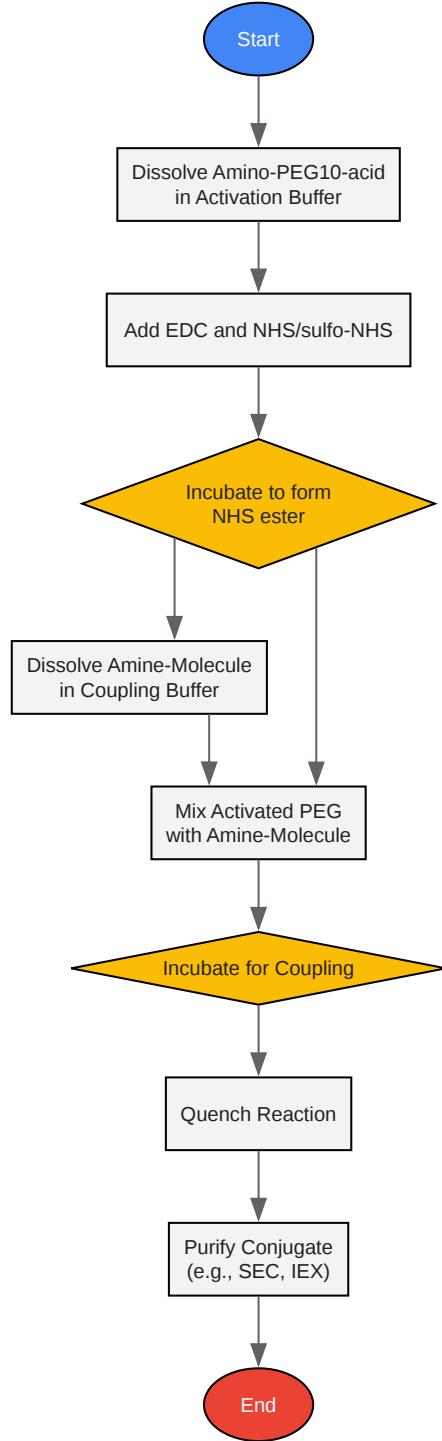
Materials:


- **Amino-PEG10-acid**
- Molecule with a carboxylic acid pre-activated as an NHS ester (Molecule-COOH-NHS)
- Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)
- Purification system

Procedure:

- Dissolution:
 - Dissolve the Molecule-COOH-NHS in an appropriate organic solvent (e.g., DMF or DMSO) if not already in solution.
 - Dissolve **Amino-PEG10-acid** in the Reaction Buffer.
- Coupling Reaction:
 - Slowly add the Molecule-COOH-NHS solution to the **Amino-PEG10-acid** solution with continuous stirring. A 1:1 or 2:1 molar ratio of NHS-ester to amine can be used depending on the reaction kinetics.
 - Stir the reaction mixture for 3-24 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC.
- Purification:
 - The final product can be purified by standard organic synthesis workup or by chromatography.

Visualizing Workflows and Relationships


The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described above.

[Click to download full resolution via product page](#)

Caption: Bifunctional reactivity of **Amino-PEG10-acid**.

Experimental Workflow: EDC/NHS Amine Coupling

[Click to download full resolution via product page](#)

Caption: Workflow for coupling to an amine-containing molecule.

This guide serves as a foundational resource for researchers and developers working with **Amino-PEG10-acid**. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the manufacturer's specific product information for the most accurate and up-to-date data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peg.bocsci.com [peg.bocsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG10-acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1458906#what-are-the-properties-of-amino-peg10-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com